5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine
Description
Properties
IUPAC Name |
5-bromo-4-(5-bromo-2-chloropyridin-4-yl)-2-chloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2Cl2N2/c11-7-3-15-9(13)1-5(7)6-2-10(14)16-4-8(6)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVNLSUYCAEACP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)C2=CC(=NC=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with 2-chloro-5-bromopyridine, which undergoes ortholithiation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. The lithiated intermediate dimerizes upon warming, forming 5,5'-dibromo-2,2'-dichloro-4,4'-bipyridine with concomitant elimination of lithium bromide. This one-step procedure achieves moderate yields (79%) and high regioselectivity, as confirmed by X-ray crystallography.
Key Parameters:
-
Temperature : Lithiation at -78°C, followed by gradual warming to room temperature.
-
Solvent : Anhydrous THF under inert atmosphere.
-
Workup : Hydrolysis with crushed ice, neutralization with potassium carbonate, and vacuum filtration.
Advantages and Limitations
This method’s efficiency lies in its brevity and avoidance of intermediate isolation. However, the requirement for stringent anhydrous conditions and the limited commercial availability of 2-chloro-5-bromopyridine pose practical challenges. Side products, including 3,4'- and 2,4'-bipyridine isomers, necessitate chromatographic purification.
Stepwise Halogenation of 4,4'-Bipyridine
A sequential approach involving chlorination followed by bromination enables scalable synthesis of the target compound. This method builds on established protocols for introducing halogens at specific positions of the bipyridine backbone.
Chlorination of 4,4'-Bipyridine-N,N'-Dioxide
The initial step involves treating 4,4'-bipyridine-N,N'-dioxide with phosphorus oxychloride (POCl₃) under reflux. The reaction proceeds via nucleophilic substitution, replacing the oxide groups with chlorine atoms at the 2,2'-positions.
Key Parameters:
Bromination of 2,2'-Dichloro-4,4'-Bipyridine
The dichlorinated intermediate undergoes electrophilic bromination using liquid bromine in a sealed steel bomb reactor. The reaction exploits the electron-deficient nature of the chlorinated bipyridine, directing bromine to the 5,5'-positions.
Key Parameters:
-
Reactor : Stainless steel bomb to withstand high pressure.
-
Conditions : 120°C for 72 hours.
-
Workup : Dilution with dichloromethane, washing with sodium thiosulfate, and silica gel chromatography.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Regioselectivity in Bromination
The electron-withdrawing chlorine atoms at the 2,2'-positions deactivate the bipyridine ring, necessitating harsh bromination conditions. Alternative brominating agents (e.g., N-bromosuccinimide) or catalytic Lewis acids (FeCl₃) may improve selectivity but require further validation.
Chemical Reactions Analysis
Types of Reactions
5,5’-Dibromo-2,2’-dichloro-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various bipyridine derivatives with different functional groups attached to the bipyridine scaffold .
Scientific Research Applications
5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine is a derivative of 4,4'-bipyridine, with bromine and chlorine substituents at the 5,5' and 2,2' positions, respectively . Studies focus on its synthesis, structural properties, and applications, particularly in the context of chiral chalcogen bond donors .
Chiral Recognition and Enantioseparation:
- 5,5′-Dibromo-2,2′-dichloro-4,4′-bipyridine is a multi-site σ- and π-hole donor. The electron-withdrawing 4,4′-bipyridinyl moiety provides polarization of bound X and Ch atoms .
- These compounds are chiral by atropisomerism, and the absolute configuration of their pure enantiomers has been assigned based on X-ray diffraction (XRD) and electronic circular dichroism (ECD) analyses, coupled with time-dependent density functional theory calculations (TD-DFT) .
- Four different σ- and π-hole patterns have been identified based on the substituent at the 3-position :
- Achiral 3-unsubstituted-4,4′-bipyridine containing four σ-holes located on the elongation of C<sub>sp2</sub>-Br and C<sub>sp2</sub>-Cl bonds.
- Compounds containing two additional σ-holes located on the elongation of Ch-Bipy and Ch-R bonds.
- Compounds also containing a π-hole centered on the perfluorinated aromatic ring.
- A compound containing a π-hole system but no Ch atom.
- Enantioseparation of three 5,5′-dibromo-2,2′-dichloro-3-selanyl-4,4′-bipyridines has been achieved using polysaccharide-based chiral stationary phases .
Chalcogen Bond Donors:
- 5,5′-Dibromo-2,2′-dichloro-4,4′-bipyridine derivatives can function as chiral chalcogen bond (ChB) donors .
- The introduction of electron-withdrawing groups (EWGs) such as a pentafluorophenyl ring on the Ch site and a tetrahalo-4,4′-bipyridine scaffold enhances the σ-hole depth .
- The ChB donor ability for 5,5′-dibromo-2,2′-dichloro-3-chalcogeno-4,4′-bipyridines has been determined by evaluating the electrostatic potential (EP) maxima on calculated EP surfaces, demonstrating that EP maxima values on the Ch σ-hole increase upon fluorination .
Catalysis:
- The catalytic activity of 5,5′-dibromo-2,2′-dichloro-3-((perfluorophenyl)chalcogeno)-4,4′-bipyridines has been evaluated in the reduction of 2-phenylquinoline .
Structural Information:
Mechanism of Action
The mechanism of action of 5,5’-Dibromo-2,2’-dichloro-4,4’-bipyridine involves its ability to form chalcogen bonds with nucleophilic partners. These interactions are based on the electrophilic features of regions of electron charge density depletion (σ-holes) located on the bromine and chlorine atoms. The σ-holes can interact with nucleophilic partners such as lone pairs, π-clouds, and anions, leading to various chemical and biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Comparison
Table 2: Photophysical Properties of Coordination Complexes
Biological Activity
5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine (DBDCP) is a bipyridine derivative that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of DBDCP, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.
Chemical Structure and Properties
DBDCP has the molecular formula C10H6Br2Cl2N2. Its structure features two bromine and two chlorine substituents at the 5 and 5' positions of the bipyridine ring. This unique configuration allows DBDCP to act as a bidentate ligand, coordinating with various transition metals, which can enhance its biological activity.
The biological activity of DBDCP is primarily attributed to its ability to form stable complexes with metal ions. The nitrogen atoms in the bipyridine ring serve as donor sites for coordination with transition metals such as copper and nickel. The following mechanisms have been identified:
- Metal Ion Coordination : DBDCP forms complexes that can interact with biological molecules, influencing enzymatic reactions and cellular processes.
- Inhibition of Nucleic Acid Synthesis : Similar to other bipyridine derivatives, DBDCP may inhibit enzymes critical for DNA replication and repair, such as DNA gyrase.
- Antioxidant Activity : Studies suggest that metal complexes of DBDCP exhibit significant radical scavenging properties, potentially protecting cells from oxidative stress .
Antimicrobial Properties
Research indicates that DBDCP and its metal complexes possess antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains by disrupting their metabolic processes through enzyme inhibition.
Cytotoxicity
DBDCP has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that certain metal complexes derived from DBDCP exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Antioxidant Activity
The antioxidant potential of DBDCP is noteworthy. Research has highlighted its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This property is particularly relevant in contexts where oxidative damage contributes to disease progression .
Case Studies and Research Findings
Q & A
Q. What are the most reliable synthetic routes for preparing 5,5'-dibromo-2,2'-dichloro-4,4'-bipyridine?
The compound is typically synthesized via halogenation and dimerization strategies. A two-step method involves lithium diisopropylamide (LDA)-mediated dimerization of 2-bromo-3,5-dichloropyridine to form 3,3',5,5'-tetrachloro-2,2'-dibromo-4,4'-bipyridine, followed by halogen exchange via a diaminocopper-catalyzed Finkelstein reaction . Alternatively, direct coupling of halogenated pyridine precursors using Ullmann or Sonogashira reactions can yield derivatives with tailored substituents . Crystallization in DMF/ethanol mixtures achieves moderate yields (~46%) and high purity .
Q. How can researchers address instability during purification?
Instability often arises from steric strain or halogen reactivity. Use inert atmospheres (N₂/Ar) and low-temperature chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to minimize decomposition . For air-sensitive intermediates, employ glovebox techniques or rapid solvent removal under reduced pressure.
Advanced Research Questions
Q. How can enantiomerically pure derivatives of this compound be synthesized?
Prochiral lithiation is a key strategy. Lithiation at the 6,6'-positions of 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine generates a chiral intermediate, which reacts with electrophiles (e.g., iodomethane or chiral sulfoxides) to yield non-symmetrical atropisomers . Enantiomeric excess (>90%) is achievable using chiral auxiliaries or asymmetric catalysis .
Q. What methodologies resolve contradictions in halogen substituent effects on material properties?
Comparative studies with controlled substituents are critical. For example:
Q. How is this compound applied in electrocatalytic CO₂ reduction or water oxidation?
As a ligand, it stabilizes transition metals (e.g., Re, Ru) in catalytic frameworks. For CO₂ reduction, [Re(5,5’-dibromo-2,2’-bipyridyl)(CO)₃Cl] exhibits high Faradaic efficiency (~80%) for CO production . In water oxidation, Ru complexes with dichloro-bipyridine ligands show turnover frequencies >200 h⁻¹ due to enhanced electron transfer from halogen substituents .
Q. What advanced analytical techniques characterize stereochemical outcomes?
- HPLC enantioseparation : Use polysaccharide-based chiral stationary phases (CSPs) like Chiralpak IA. Halogen bonds between the compound’s bromine and CSP’s electron-rich groups improve resolution (α > 1.5) .
- X-ray crystallography : Resolves atropisomerism in crystalline derivatives .
- DFT calculations : Predict substituent effects on rotational barriers (e.g., ΔG‡ > 25 kcal/mol for 6,6’-substituted derivatives) .
Q. How do halogen substituents influence π-hole interactions in supramolecular assemblies?
Bromine and chlorine create electron-deficient regions, enhancing π-hole interactions with electron-rich aromatics (e.g., benzene rings in MOFs). These interactions improve crystallinity and framework stability, as demonstrated in UiO-67-DCBPY MOFs doped with Ru-bipyridine complexes .
Q. What strategies mitigate competing side reactions during functionalization?
- Protecting groups : Temporarily block reactive sites (e.g., amines or carboxylates) during cross-coupling .
- Microwave-assisted synthesis : Reduces reaction times for Sonogashira couplings, minimizing decomposition .
- Low-temperature lithiation : Prevents overhalogenation or ring-opening .
Data Contradiction Analysis
Q. Why do studies report conflicting results on halogen effects in catalytic systems?
Discrepancies arise from structural nuances:
Q. How to reconcile divergent thermal stability data in polyimide studies?
Variations stem from polymerization methods:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
